GNE-8324

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of GNE-8324 involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

GNE-8324 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Key Research Findings

- In Vivo Effects : Studies have demonstrated that GNE-8324 increases both spontaneous and sound-evoked spiking in inhibitory neurons. This effect is associated with a reduction in excitatory neuron activity, thereby improving the signal-to-noise ratio (SNR) for sound-evoked responses .

- Tinnitus Prevention : Infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus in animal models. This is attributed to the compound's ability to enhance GABAergic function, which is often compromised in tinnitus .

- Long-Term Enhancement : Research indicates that long-term treatment with this compound leads to sustained enhancement of NMDAR function in inhibitory neurons. This was evidenced by electrophysiological recordings and RNA sequencing, which showed minimal alterations in key parameters while highlighting significant changes in cell adhesion molecules and potassium channels .

Case Study 1: Tinnitus Model

In a study involving mice exposed to loud noise, those treated with this compound exhibited a significantly lower incidence of tinnitus symptoms compared to control groups. The treatment preserved the density of parvalbumin-expressing neurons, which are critical for inhibitory signaling in the auditory cortex .

Case Study 2: Neuronal Activity Analysis

Another investigation involved assessing the effects of this compound on fast-spiking inhibitory neurons within the prefrontal cortex and auditory regions. The results indicated enhanced neuronal activity and improved response to sensory stimuli following treatment with this compound over a seven-day period .

Comparative Data Table

| Study | Application | Findings | Implications |

|---|---|---|---|

| Study 1 | Tinnitus Prevention | Reduced tinnitus incidence with this compound treatment | Potential therapeutic use for tinnitus management |

| Study 2 | Neuronal Activity | Increased spiking in inhibitory neurons after long-term treatment | Insights into enhancing inhibitory function in neurological disorders |

Mécanisme D'action

The mechanism of action of GNE-8324 involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can modulate signaling pathways like NF-kB, which is involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

Similar compounds to GNE-8324 include:

1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Triazolothiadiazine derivatives: These compounds also have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological properties.

Indole derivatives: Indole-based compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Activité Biologique

GNE-8324 is a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit. Its unique mechanism of action enhances synaptic NMDAR responses in inhibitory neurons while sparing excitatory neurons, making it a compound of significant interest in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on neuronal function, potential therapeutic applications, and underlying mechanisms.

This compound selectively enhances the activity of NMDARs located on inhibitory neurons. Research indicates that this selective potentiation is not due to differences in NMDAR subunit composition but rather stems from higher ambient glutamate levels at synapses involving inhibitory neurons. This ambient glutamate facilitates NMDAR activation, leading to increased synaptic responses without affecting excitatory neurons directly .

Electrophysiological Effects

Studies have shown that this compound significantly increases both spontaneous and sound-evoked spiking in inhibitory neurons. In contrast, it reduces activity in excitatory neurons, leading to an improved signal-to-noise ratio (SNR) for auditory processing. For instance, infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus and mitigate the reduction in GABAergic transmission associated with auditory stress .

Table 1: Summary of Electrophysiological Findings

| Parameter | Effect of this compound |

|---|---|

| Spontaneous spiking | Increased in inhibitory neurons |

| Sound-evoked spiking | Increased in inhibitory neurons |

| Excitatory neuron activity | Decreased |

| Signal-to-noise ratio (SNR) | Improved |

| Tinnitus prevention | Effective when administered prior to noise exposure |

Long-Term Effects

The long-term administration of this compound has been investigated to understand its sustained impact on neuronal activity. A study involving chronic treatment revealed minimal alterations in basic electrophysiological properties and gene expression related to GABAergic and glutamatergic neurons. However, significant changes were observed in the expression of cell adhesion molecules and potassium channels, suggesting that prolonged modulation of NMDARs may lead to homeostatic adjustments within neuronal circuits .

Case Study: Chronic Administration

In a controlled study, mice were treated with this compound for seven days. Electrophysiological recordings from parvalbumin (PV) interneurons indicated that while basic synaptic properties remained stable, long-term treatment resulted in enhanced synaptic plasticity markers, indicating potential for therapeutic applications in disorders characterized by impaired inhibition, such as schizophrenia and anxiety disorders .

Therapeutic Implications

Given its selective enhancement of inhibitory neuronal function, this compound holds promise for treating various neurological disorders where inhibitory signaling is compromised. The ability to enhance GABAergic transmission without affecting excitatory pathways may provide a novel approach for managing conditions like:

- Tinnitus : By preventing the reduction in GABAergic function during auditory stress.

- Schizophrenia : Potentially ameliorating cognitive deficits associated with impaired inhibition.

- Anxiety Disorders : Enhancing inhibitory control may help regulate excessive excitatory activity linked to anxiety.

Propriétés

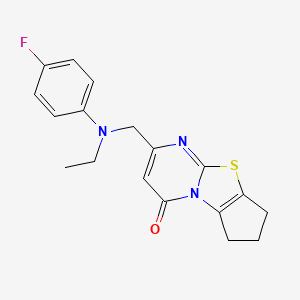

IUPAC Name |

10-[(N-ethyl-4-fluoroanilino)methyl]-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBFOAQLSFHEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.